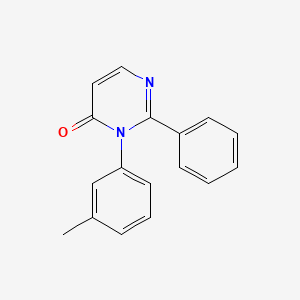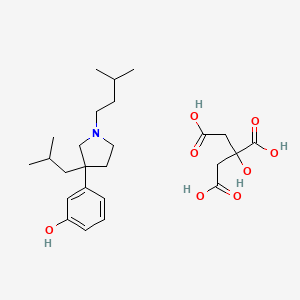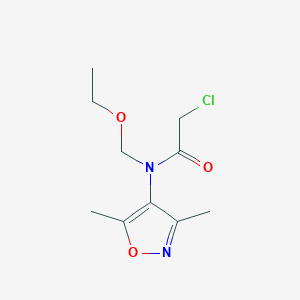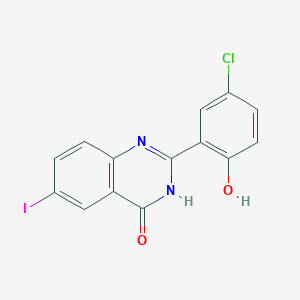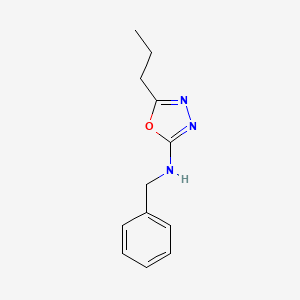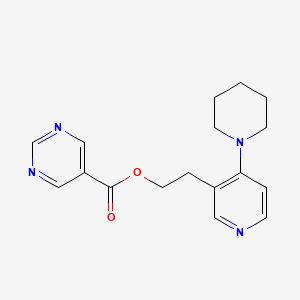
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a piperidine and pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for efficient industrial production .
化学反応の分析
Types of Reactions
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
作用機序
The mechanism of action of 2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets within the cell. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-5-carboxylate: Known for its unique combination of piperidine, pyridine, and pyrimidine moieties.
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-4-carboxylate: Similar structure but with a different position of the carboxylate group.
2-(4-(Piperidin-1-yl)pyridin-3-yl)ethyl pyrimidine-6-carboxylate: Another isomer with the carboxylate group at a different position.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C17H20N4O2 |
|---|---|
分子量 |
312.37 g/mol |
IUPAC名 |
2-(4-piperidin-1-ylpyridin-3-yl)ethyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N4O2/c22-17(15-11-19-13-20-12-15)23-9-5-14-10-18-6-4-16(14)21-7-2-1-3-8-21/h4,6,10-13H,1-3,5,7-9H2 |
InChIキー |
QEVWCTKCLGIDBY-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C=NC=C2)CCOC(=O)C3=CN=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



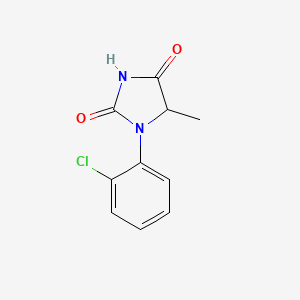
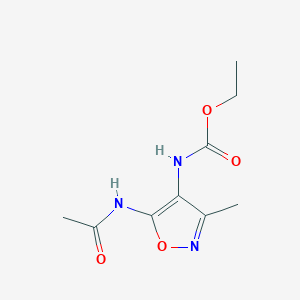
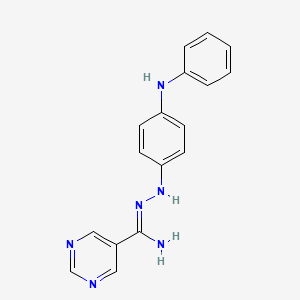
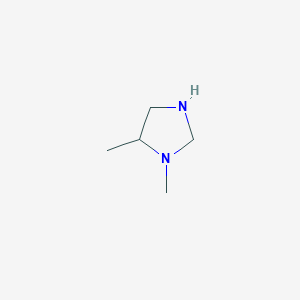
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
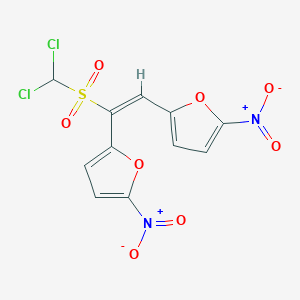
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)
